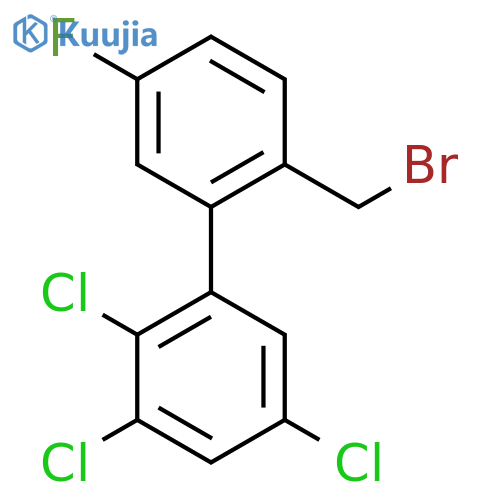

Cas no 1361646-91-4 (2'-(Bromomethyl)-5'-fluoro-2,3,5-trichlorobiphenyl)

2'-(Bromomethyl)-5'-fluoro-2,3,5-trichlorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 2'-(Bromomethyl)-5'-fluoro-2,3,5-trichlorobiphenyl

-

- インチ: 1S/C13H7BrCl3F/c14-6-7-1-2-9(18)5-10(7)11-3-8(15)4-12(16)13(11)17/h1-5H,6H2

- InChIKey: NCMYQZQCUYLGGV-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC(=CC=1C1C=C(C=C(C=1Cl)Cl)Cl)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 279

- 疎水性パラメータ計算基準値(XlogP): 6.1

- トポロジー分子極性表面積: 0

2'-(Bromomethyl)-5'-fluoro-2,3,5-trichlorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011005645-1g |

2'-(Bromomethyl)-5'-fluoro-2,3,5-trichlorobiphenyl |

1361646-91-4 | 97% | 1g |

1,504.90 USD | 2021-07-05 | |

| Alichem | A011005645-500mg |

2'-(Bromomethyl)-5'-fluoro-2,3,5-trichlorobiphenyl |

1361646-91-4 | 97% | 500mg |

831.30 USD | 2021-07-05 | |

| Alichem | A011005645-250mg |

2'-(Bromomethyl)-5'-fluoro-2,3,5-trichlorobiphenyl |

1361646-91-4 | 97% | 250mg |

475.20 USD | 2021-07-05 |

2'-(Bromomethyl)-5'-fluoro-2,3,5-trichlorobiphenyl 関連文献

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

2'-(Bromomethyl)-5'-fluoro-2,3,5-trichlorobiphenylに関する追加情報

2'-(Bromomethyl)-5'-fluoro-2,3,5-trichlorobiphenyl: A Comprehensive Overview

The compound with CAS No. 1361646-91-4, commonly referred to as 2'-(Bromomethyl)-5'-fluoro-2,3,5-trichlorobiphenyl, is a highly specialized organic molecule that has garnered significant attention in the fields of chemical synthesis and materials science. This compound is characterized by its unique biphenyl structure, which consists of two benzene rings connected by a single bond. The substituents on the rings include a bromomethyl group at the 2' position, a fluorine atom at the 5' position, and chlorine atoms at the 2, 3, and 5 positions of the first ring. This combination of halogens imparts distinctive electronic and physical properties to the molecule.

Recent studies have highlighted the potential of biphenyl derivatives in various applications, particularly in the development of advanced materials. For instance, researchers have explored the use of this compound in creating high-performance polymers and organic semiconductors. The presence of multiple halogen atoms enhances the molecule's stability and electron-withdrawing capabilities, making it suitable for applications in electronic devices. Additionally, its unique structure allows for precise control over molecular interactions, which is crucial in fields such as drug design and catalysis.

The synthesis of 2'-(Bromomethyl)-5'-fluoro-2,3,5-trichlorobiphenyl involves a multi-step process that typically begins with the bromination of a suitable biphenyl precursor. The introduction of fluorine and chlorine atoms is achieved through carefully controlled electrophilic substitution reactions. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for large-scale applications. Furthermore, green chemistry principles are increasingly being integrated into its production processes to minimize environmental impact.

In terms of physical properties, this compound exhibits a high melting point due to its rigid biphenyl structure and strong intermolecular forces. Its solubility in organic solvents is moderate, which facilitates its use in solution-based chemical reactions. The compound's UV-vis spectrum reveals strong absorption bands in the ultraviolet region, indicating potential applications in light-harvesting materials and sensors.

The application of biphenyl derivatives in drug discovery has also been explored extensively. The compound's ability to act as a scaffold for bioactive molecules has led to its use in designing novel pharmaceutical agents. Recent research has focused on its role as a template for creating compounds with anti-cancer and anti-inflammatory properties. The presence of halogens enhances pharmacokinetic properties such as bioavailability and metabolic stability.

In conclusion, CAS No. 1361646-91-4 represents a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool in modern chemistry research. As advancements continue to be made in synthetic methodologies and application development, this compound is poised to play an even more significant role in shaping future innovations.

1361646-91-4 (2'-(Bromomethyl)-5'-fluoro-2,3,5-trichlorobiphenyl) 関連製品

- 2640975-47-7(9-cyclopropyl-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine)

- 1269294-34-9(1-(2-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole)

- 1594927-84-0(2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde)

- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)

- 64913-16-2(1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose)

- 1017575-47-1(tert-butyl N-[(4S)-azepan-4-yl]carbamate)

- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)

- 1052549-64-0(2-methyl({(propan-2-yl)carbamoylmethyl})aminoacetic acid hydrochloride)

- 1824497-90-6(Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester)

- 890153-34-1(1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester)